

4-Methyloxazole-5-methanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Methyloxazole-5-methanol

Cat. No.: B1351172

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Introduction: **4-Methyloxazole-5-methanol** (CAS No: 45515-23-9) is a heterocyclic organic compound featuring a substituted oxazole ring.[1] The oxazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **4-Methyloxazole-5-methanol**, aimed at researchers, scientists, and professionals in drug development.

Core Chemical Properties

4-Methyloxazole-5-methanol is a polar substance, largely owing to the presence of the hydroxymethyl group, which can participate in hydrogen bonding. This characteristic influences its solubility and reactivity.[1]

Table 1: Physicochemical Properties of **4-Methyloxazole-5-methanol**

Property	Value	Source
CAS Number	45515-23-9	[3]
Molecular Formula	C5H7NO2	[3]
Molecular Weight	113.11 g/mol	[4]
Boiling Point	214.588 °C at 760 mmHg	[3]
Density	1.184 g/cm ³	[3]
Flash Point	83.58 °C	[3]
Refractive Index	1.496	[3]
XLogP3	0.47530	[3]
PSA	46.26000	[3]
Storage Temperature	2-8°C	[5]

Synthesis of 4-Methyloxazole-5-methanol

While a specific protocol for **4-Methyloxazole-5-methanol** is not widely published, a plausible and effective method is the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This approach is based on a documented procedure for the synthesis of the regioisomer, (5-methyl-1,3-oxazol-4-yl)methanol.[6]

Experimental Protocol: Synthesis via Ester Reduction

This protocol describes the reduction of ethyl 4-methyloxazole-5-carboxylate to yield **4-Methyloxazole-5-methanol**.

1. Reaction Setup:

- Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.
- Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

2. Reduction:

- At room temperature, add lithium borohydride (LiBH_4) (2.5 equivalents) to the solution in small portions.
- Once the addition is complete, heat the reaction mixture to 55°C .
- Maintain this temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

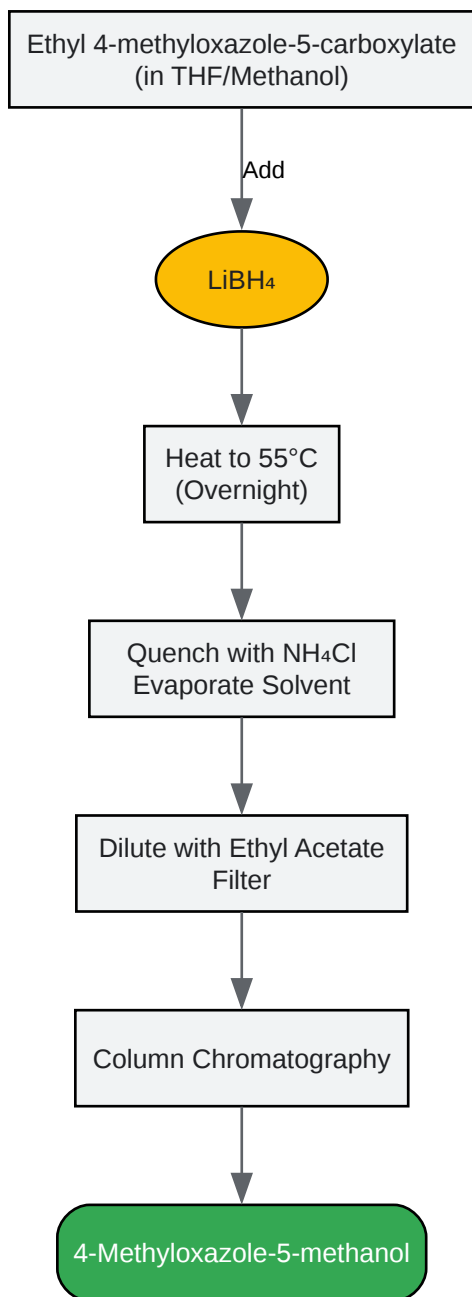
3. Work-up:

- Cool the mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl), followed by solid NH_4Cl .
- Reduce the solvent volume under reduced pressure.
- Dilute the residue with ethyl acetate.

4. Purification:

- Filter the resulting precipitate and wash it with hot ethyl acetate.
- Combine the filtrates, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude **4-Methyloxazole-5-methanol** by column chromatography on silica gel.

Synthesis Workflow for 4-Methyloxazole-5-methanol



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A plausible synthesis workflow for **4-Methyloxazole-5-methanol**.

Spectroscopic Analysis

Experimental spectra for **4-Methyloxazole-5-methanol** are not readily available in public databases. However, the spectral data can be reliably predicted based on the known spectra of its regioisomer, (5-methyl-1,3-oxazol-4-yl)methanol, and the parent compound, 4-methyloxazole.^{[6][7]}

Table 2: Predicted ¹H NMR Spectral Data for **4-Methyloxazole-5-methanol** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.7	s	1H	H-2 (oxazole ring)
~4.5	s	2H	-CH ₂ OH
~4.2	br s	1H	-OH
~2.3	s	3H	-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **4-Methyloxazole-5-methanol** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~150	C-2
~145	C-5
~134	C-4
~56	-CH ₂ OH
~10	-CH ₃

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	O-H Stretch (Alcohol)
~3120	Medium	=C-H Stretch (Oxazole Ring)
~2930	Medium	C-H Stretch (Methyl/Methylene)
~1590	Strong	C=N Stretch (Oxazole Ring)
~1050	Strong	C-O Stretch (Alcohol)

General Protocol for Spectroscopic Data Acquisition

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Use standard pulse sequences.

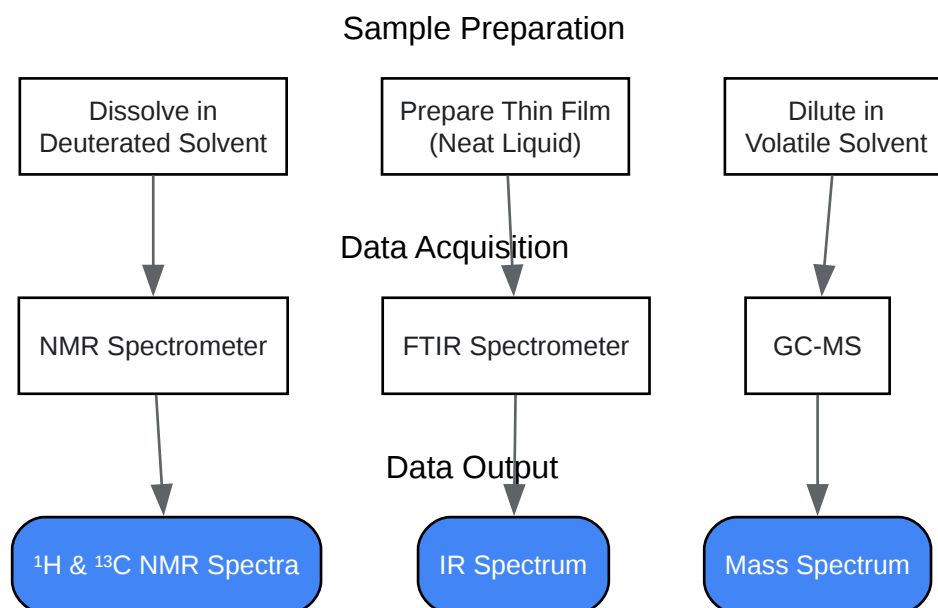
2. Infrared (IR) Spectroscopy:

- Sample Preparation: For a liquid or low-melting solid, place a drop of the neat sample between two KBr or NaCl plates to form a thin film.
- Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer, often via Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV. The molecular ion peak (M⁺) would be expected at m/z = 113.

General Spectroscopic Analysis Workflow



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A generalized workflow for spectroscopic data acquisition.

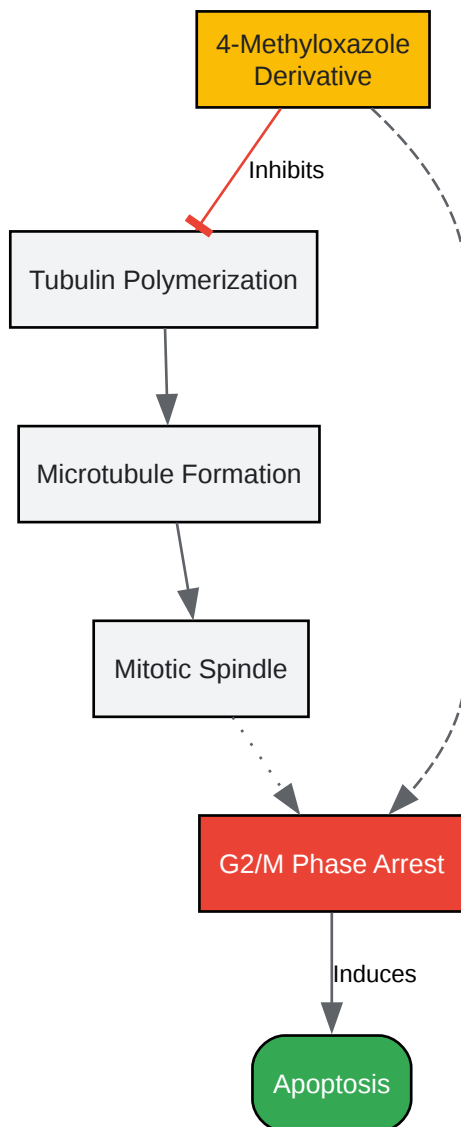
Biological Activity and Potential Applications

While specific biological studies on **4-Methyloxazole-5-methanol** have not been identified, the 4-methyloxazole scaffold is a key feature in many compounds with significant pharmacological activities.^[2]

Anticancer Potential of 4-Methyloxazole Derivatives

Numerous derivatives of 4-methyloxazole have demonstrated potent anticancer activity.^[2] A primary mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis (programmed cell death), often through the intrinsic mitochondrial pathway.^[2]

General Anticancer Mechanism of 4-Methyloxazole Derivatives



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General signaling pathway for 4-methyloxazole derivatives.

Safety and Handling

Specific safety data for **4-Methyloxazole-5-methanol** is limited. However, based on the parent compound, 4-methyloxazole, it should be handled with care. 4-Methyloxazole is classified as a

flammable liquid and an irritant.[8] Therefore, it is prudent to treat **4-Methyloxazole-5-methanol** as a potential irritant and to handle it in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

4-Methyloxazole-5-methanol is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its structural similarity to biologically active 4-methyloxazole derivatives suggests potential for further investigation in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational summary to aid researchers in their work with this compound.

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